molecular formula C11H15ClFNO2 B1422462 Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride CAS No. 1258650-19-9

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride

Cat. No.: B1422462
CAS No.: 1258650-19-9
M. Wt: 247.69 g/mol
InChI Key: KMBRSKMVRCXADR-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride is a chemical compound with the molecular formula C11H14ClFNO2 It is a hydrochloride salt form of a methyl ester derivative, characterized by the presence of an amino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride typically involves the reaction of 2-fluorobenzyl bromide with methyl 3-amino-2-hydroxypropanoate under basic conditions to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride (CAS Number: 1258650-19-9) is a compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including an amino group, a methyl ester, and a fluorophenyl moiety, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C11H14FNO2·HCl
  • Molar Mass : 233.69 g/mol
  • Chemical Structure :
Methyl 3 amino 2 2 fluorophenyl methyl propanoate hydrochloride\text{Methyl 3 amino 2 2 fluorophenyl methyl propanoate hydrochloride}

The presence of the fluorine atom in the phenyl group imparts distinct electronic properties, enhancing its interaction with biological targets.

This compound exhibits its biological effects primarily through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, such as proteins and nucleic acids, influencing their structure and function.
  • Hydrophobic Interactions : The fluorophenyl group engages in hydrophobic interactions, which can modulate the binding affinity to enzymes and receptors.

These interactions are crucial for understanding the compound's pharmacological potential.

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes, making it a valuable tool in biochemical studies. For instance:

  • Enzyme Targeting : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate:

  • Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity suggests potential use in treating infections caused by drug-resistant strains .
Pathogen TypeActivity Level
Gram-positive BacteriaModerate to High
Gram-negative BacteriaModerate
FungiHigh

Anticancer Potential

Recent studies have explored the anticancer properties of this compound:

  • Cell Viability Reduction : The compound has been shown to significantly reduce the viability of cancer cell lines such as Caco-2 (human colorectal adenocarcinoma) and A549 (human lung carcinoma). Notably, it reduced Caco-2 cell viability by approximately 39.8% compared to untreated controls .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating significant antimicrobial potential.
  • Case Study on Anticancer Activity :
    • In a comparative study against standard chemotherapeutics, this compound exhibited enhanced anticancer activity against Caco-2 cells compared to traditional agents like doxorubicin, suggesting its potential as a novel therapeutic agent in cancer treatment.

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(2-fluorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12;/h2-5,9H,6-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBRSKMVRCXADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride
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Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride
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Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride
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Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride
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Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride
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Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.